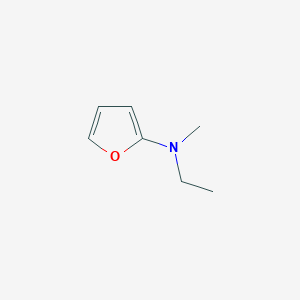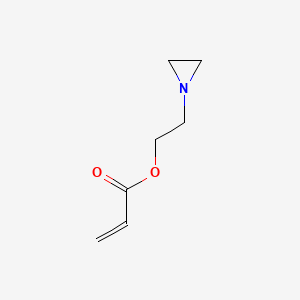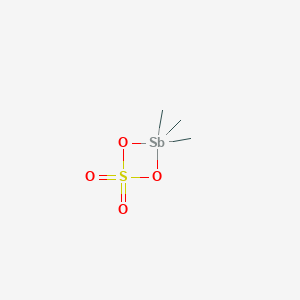![molecular formula C13H19Cl2O4P B14733160 Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate CAS No. 6954-80-9](/img/structure/B14733160.png)
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C13H19Cl2O4P. It is known for its applications in organic synthesis, particularly in the formation of phosphorylated compounds. The compound features a phosphonate group attached to a propyl chain, which is further connected to a dichlorophenoxy moiety. This structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction can be carried out using diethyl phosphite and 3-(2,4-dichlorophenoxy)propyl bromide under anhydrous conditions. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonic acid.
Reduction: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphine oxide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The dichlorophenoxy moiety can also interact with hydrophobic regions of proteins, enhancing its binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Diethyl[3-(4-chlorophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dinitrophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dichlorophenoxy)ethyl]phosphonate
Uniqueness
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is unique due to the presence of two chlorine atoms on the phenoxy ring, which enhances its reactivity and binding affinity in various chemical and biological systems. This makes it more effective in certain applications compared to its analogs with fewer or different substituents.
特性
CAS番号 |
6954-80-9 |
|---|---|
分子式 |
C13H19Cl2O4P |
分子量 |
341.16 g/mol |
IUPAC名 |
2,4-dichloro-1-(3-diethoxyphosphorylpropoxy)benzene |
InChI |
InChI=1S/C13H19Cl2O4P/c1-3-18-20(16,19-4-2)9-5-8-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 |
InChIキー |
ROHHOMHGFMWSFV-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCCOC1=C(C=C(C=C1)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


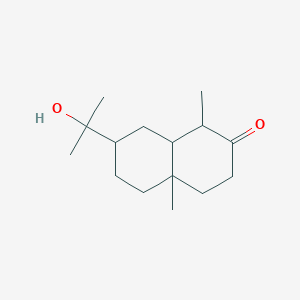
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
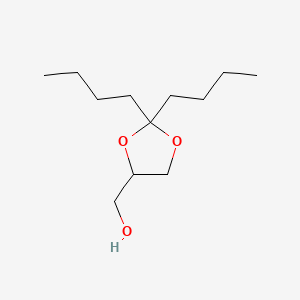
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
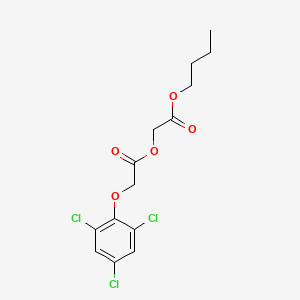
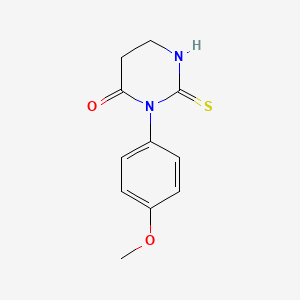


![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
